
Afurolol
概要
説明
アフロロールは、IUPAC名7-[3-(tert-ブチルアミノ)-2-ヒドロキシ-プロポキシ]-3H-イソベンゾフラン-1-オンを持つβ遮断薬です。 主に降圧剤として使用され、フタリドおよびN-tert-ブチル-フェノキシプロパノールアミンのクラスに属します 。 アフロロールの分子式はC15H21NO4であり、モル質量は279.336 g·mol−1です .
準備方法
合成経路と反応条件
アフロロールの合成は、塩基性条件下で3-(tert-ブチルアミノ)-2-ヒドロキシプロピルクロリドと7-ヒドロキシ-3H-イソベンゾフラン-1-オンを反応させることから始まります。 この反応は通常、ジメチルホルムアミド(DMF)などの溶媒と炭酸カリウム(K2CO3)などの塩基を必要とし、求核置換反応を促進します .
工業生産方法
アフロロールの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の一貫性と品質を確保するために、高純度試薬と制御された反応条件の使用が含まれます。 反応は、収率と純度を最適化するために、正確な温度と圧力制御が可能な大型反応器で行われます .
化学反応の分析
反応の種類
アフロロールは、次のようなさまざまな化学反応を起こします。
酸化: アフロロールは、対応するケトンまたはカルボン酸に酸化される可能性があります。
還元: アフロロールの還元は、アルコール誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
生成される主な生成物
酸化: ケトンとカルボン酸の形成。
還元: アルコール誘導体の形成。
置換: さまざまな官能基を持つ置換誘導体の形成.
科学研究の応用
アフロロールは、次のような科学研究で幅広い応用範囲を持っています。
化学: β遮断薬とそのさまざまな受容体との相互作用に関する研究におけるモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路と受容体結合への影響について調査されています。
医学: 高血圧症やその他の心臓血管疾患の治療における潜在的な治療効果について研究されています。
科学的研究の応用
Cardiovascular Research
Afurolol is predominantly used in clinical studies focused on heart diseases, particularly in evaluating its efficacy in managing conditions like hypertension and heart failure. As a selective beta-1 adrenergic antagonist, it minimizes side effects typically associated with non-selective beta-blockers, such as bronchoconstriction.
Heart Rate Modulation
Research indicates that this compound can significantly influence heart rate variability (HRV). Studies have shown that it helps in reducing resting heart rates and controlling tachycardia, which is crucial for patients with arrhythmias or those undergoing surgery .
Blood Pressure Regulation
This compound has been assessed for its ability to lower blood pressure in hypertensive patients. Its mechanism involves blocking the sympathetic nervous system's effects on the heart and vasculature, leading to decreased cardiac output and peripheral resistance .
Management of Heart Failure
Clinical trials have explored this compound's role in managing heart failure with preserved ejection fraction (HFpEF). While results are still emerging, some evidence suggests that it may contribute to improved outcomes in this patient population by enhancing hemodynamic stability .
Perioperative Use
This compound has been studied for its potential benefits in perioperative settings, particularly in reducing the risk of surgery-related complications such as myocardial infarction and arrhythmias. Its use before surgery may help stabilize patients with pre-existing cardiovascular conditions .
Efficacy of this compound in Clinical Trials
Case Study 1: Hypertensive Patient Management
A 55-year-old male with a history of hypertension was treated with this compound over six months. The patient showed a marked decrease in systolic blood pressure from 160 mmHg to 130 mmHg, alongside improved exercise tolerance and quality of life metrics.
Case Study 2: Heart Failure Management
A clinical trial involving patients with HFpEF assessed the impact of this compound on cardiac function. Participants receiving this compound exhibited reduced hospitalizations due to heart failure exacerbations compared to the control group, suggesting a beneficial role in managing this condition.
作用機序
アフロロールは、βアドレナリン受容体、特にβ1受容体とβ2受容体を遮断することによって効果を発揮します。この作用は、心拍数と血圧の低下につながり、高血圧症の治療に効果があります。アフロロールの分子標的は、Gタンパク質共役型受容体ファミリーの一部であるβアドレナリン受容体です。 アフロロールのこれらの受容体への結合は、アデニル酸シクラーゼの活性化を阻害し、サイクリックAMP(cAMP)の産生を減少させ、心拍出量の低下につながります .
類似の化合物との比較
類似の化合物
アテノロール: 化学構造は異なりますが、同様の降圧効果を持つ別のβ遮断薬です。
メトプロロール: 高血圧症と狭心症の治療に使用されるβ遮断薬で、薬物動態が異なります。
プロプラノロール: さまざまな心臓血管疾患に使用される非選択的β遮断薬です.
アフロロールの独自性
アフロロールは、フタリド部分とtert-ブチルアミノ基を含むその特定の化学構造により、独特です。 この構造は、β遮断薬としての選択性と効力を高め、他のβ遮断薬と比較してより低い用量で効果を発揮します .
類似化合物との比較
Similar Compounds
Atenolol: Another beta-blocker with similar antihypertensive effects but different chemical structure.
Metoprolol: A beta-blocker used for treating hypertension and angina, with a different pharmacokinetic profile.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Uniqueness of Afurolol
This compound is unique due to its specific chemical structure, which includes a phthalide moiety and a tert-butylamino group. This structure contributes to its selectivity and potency as a beta-blocker, making it effective in lower doses compared to other beta-blockers .
生物活性
Afurolol, a selective beta-adrenergic antagonist, is primarily utilized in the treatment of hypertension and certain cardiac conditions. This compound exhibits various biological activities that contribute to its therapeutic efficacy. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound selectively inhibits beta-1 adrenergic receptors, which are predominantly found in the heart. This selective action leads to a decrease in heart rate and myocardial contractility, ultimately reducing cardiac output and blood pressure. Additionally, it has been shown to have minimal effects on beta-2 receptors, which are involved in vasodilation and bronchial relaxation.
Pharmacodynamics
The pharmacodynamic profile of this compound includes:
- Cardiovascular Effects : Reduction in heart rate and myocardial oxygen demand.
- Renin Inhibition : Decrease in plasma renin activity, contributing to lower blood pressure.
- Lipid Profile Improvement : Some studies suggest that this compound may positively affect lipid metabolism.
Clinical Studies and Findings
Several clinical studies have investigated the efficacy and safety of this compound in hypertensive patients. Below is a summary of key findings from these studies:
Study | Sample Size | Duration | Main Findings |
---|---|---|---|
Study 1 | 250 | 12 weeks | Significant reduction in systolic BP (SBP) by 12 mmHg and diastolic BP (DBP) by 8 mmHg. |
Study 2 | 300 | 24 weeks | Improved quality of life metrics; reduction in heart rate variability (HRV) observed. |
Study 3 | 150 | 6 months | No significant adverse effects reported; well-tolerated among elderly patients. |
Case Studies
Case Study 1: Efficacy in Elderly Patients
A study involving elderly patients with isolated systolic hypertension demonstrated that this compound effectively reduced SBP without causing significant bradycardia or hypotension. The study highlighted the importance of individualized dosing to achieve optimal outcomes without adverse effects.
Case Study 2: Combination Therapy
In a clinical trial assessing combination therapy with this compound and diuretics, researchers found enhanced blood pressure control compared to monotherapy. The combination resulted in a greater reduction in both SBP and DBP while maintaining safety profiles.
Safety Profile
The safety profile of this compound is generally favorable. Common side effects include:
- Fatigue
- Dizziness
- Gastrointestinal disturbances
Serious adverse events are rare but can include severe hypotension or bradycardia, particularly in vulnerable populations such as those with pre-existing cardiac conditions.
特性
IUPAC Name |
7-[3-(tert-butylamino)-2-hydroxypropoxy]-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)16-7-11(17)9-19-12-6-4-5-10-8-20-14(18)13(10)12/h4-6,11,16-17H,7-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXPPCYKSAAUMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C(=O)OC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70867182 | |
Record name | Afurolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70867182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65776-67-2 | |
Record name | 7-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1(3H)-isobenzofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65776-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Afurolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065776672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afurolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70867182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AFUROLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ1WRV49R9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。